

An In-depth Technical Guide to the Crystal Structure of Yttrium Phosphide (YP)

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Compound of Interest

Compound Name: *Yttrium phosphide*

Cat. No.: *B089271*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the crystallographic properties of **Yttrium Phosphide (YP)**, a semiconductor material of interest for high-power and high-frequency applications.

Introduction

Yttrium Phosphide (YP) is an inorganic binary compound with the chemical formula YP. As a member of the III-V semiconductor family, it possesses properties that make it suitable for specialized applications, including in laser diodes and high-temperature electronics.^{[1][2][3]} A fundamental understanding of its crystal structure is crucial for predicting and manipulating its material properties.

Crystal Structure and Space Group

Yttrium Phosphide crystallizes in a cubic system, adopting the rock salt (NaCl) crystal structure.^{[1][2]} In this arrangement, each yttrium cation (Y^{3+}) is octahedrally coordinated by six phosphorus anions (P^{3-}), and conversely, each phosphorus anion is octahedrally coordinated by six yttrium cations.^{[1][2]} The corresponding space group is Fm-3m, with the space group number 225.^{[1][2]} This high-symmetry structure is common among many binary compounds with a 1:1 stoichiometric ratio.

Crystallographic Data

The key crystallographic parameters for **Yttrium Phosphide** are summarized in the table below. This data is essential for theoretical modeling and experimental characterization.

| Parameter | Value | Reference |
|-----------------------|---|-----------|
| Crystal System | Cubic | [2][4] |
| Structure Type | Rock Salt (NaCl) | [1][2] |
| Space Group | Fm-3m | [1][2] |
| Space Group Number | 225 | [1] |
| Lattice Constant (a) | 0.5661 nm (5.661 Å) | [1][2][5] |
| Formula Units (Z) | 4 | [2] |
| Coordination Geometry | Octahedral at Y ³⁺ , Octahedral at P ³⁻ | [1][2] |
| Y-P Bond Distance | 0.28305 nm | [1] |
| Density | 4.35 g/cm ³ | [1][2] |

Experimental Determination Protocols

The crystal structure of **Yttrium Phosphide** and related compounds is primarily determined through X-ray diffraction (XRD) on single-crystal or powdered samples. The general experimental workflow involves synthesis, sample preparation, data collection, and structure refinement.

Synthesis of Yttrium Phosphide

A common method for synthesizing polycrystalline **Yttrium Phosphide** is through the direct reaction of the constituent elements.[\[2\]](#)

- Protocol: Direct Elemental Reaction
 - High-purity yttrium metal and red phosphorus are used as precursors.

- The elements are combined in a stoichiometric ratio (1:1) inside an inert container, such as a quartz ampoule.
- The container is evacuated to create a vacuum.
- The mixture is heated to temperatures ranging from 500°C to 1000°C.[2][6]
- The reaction proceeds according to the formula: $4 \text{ Y} + \text{P}_4 \rightarrow 4 \text{ YP}$.[2]
- The sample is then slowly cooled to room temperature to allow for the formation of crystalline YP.

For single-crystal growth, techniques such as arc melting of the polycrystalline sample may be employed, followed by annealing to obtain high-quality crystals suitable for single-crystal XRD. [7]

X-ray Diffraction (XRD) Analysis

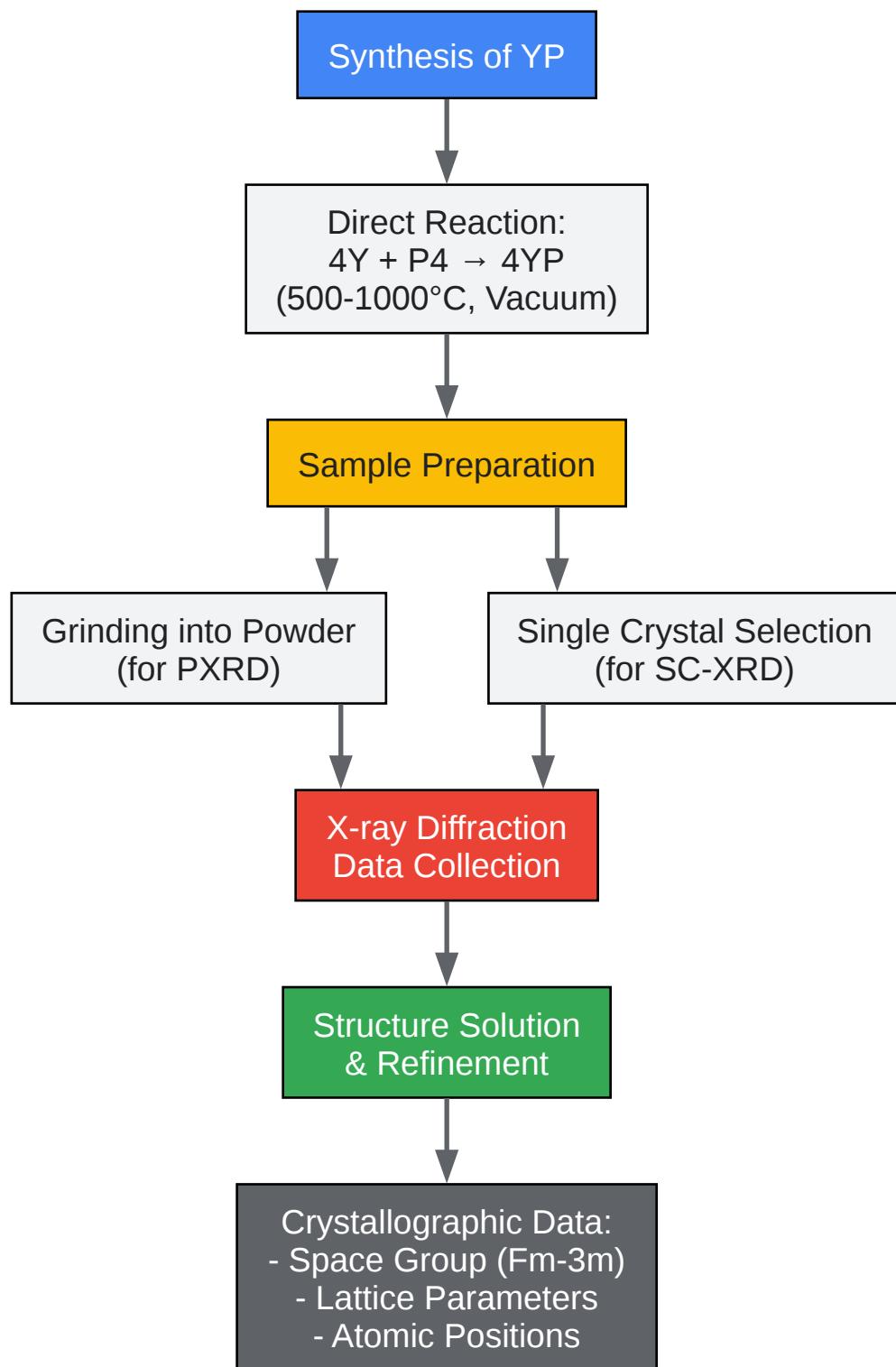
- Protocol: Powder/Single-Crystal XRD
 - Sample Preparation: A small amount of the synthesized YP is finely ground into a homogeneous powder for Powder X-ray Diffraction (PXRD). For single-crystal analysis, a suitable needle-like or cubic crystal is carefully selected and mounted on a goniometer head.[7]
 - Data Collection: The prepared sample is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Cu K α , $\lambda = 1.54056 \text{ \AA}$ or Mo K α , $\lambda = 0.71073 \text{ \AA}$) is directed at the sample.[7][8]
 - The diffraction pattern is recorded as a function of the diffraction angle (2θ). For PXRD, this results in a plot of intensity versus 2θ . For single-crystal XRD, a series of diffraction spots are collected over a range of crystal orientations.
 - Structure Solution and Refinement: The collected diffraction data is processed using specialized crystallographic software (e.g., SHELXL, SIR97).[7][8] The positions and intensities of the diffraction peaks are used to determine the unit cell parameters, space

group, and atomic positions within the crystal lattice. The structural model is then refined to achieve the best fit between the calculated and observed diffraction patterns.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the synthesis and structural characterization of **Yttrium Phosphide**.



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Caption: Workflow for YP synthesis and crystal structure determination.

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